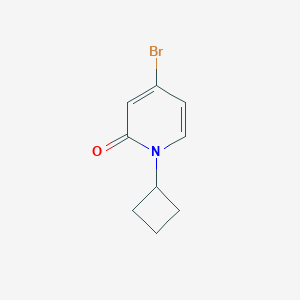
4-Bromo-1-cyclobutylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-cyclobutylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.089. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Bromo-1-cyclobutylpyridin-2(1H)-one is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a cyclobutyl group, this compound exhibits interesting chemical properties that may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 243.1 g/mol. The structural characteristics contribute to its reactivity and potential biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 243.1 g/mol |
| Structural Features | Bromine, Cyclobutyl |
Preliminary studies indicate that this compound interacts with various biological targets, particularly enzymes and receptors involved in disease mechanisms. The binding affinity of the compound can vary significantly based on modifications to the cyclobutyl or pyridine moieties, which can enhance or diminish its efficacy and selectivity.
Case Studies
Research has highlighted several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against specific strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Cytotoxicity : Evaluations using cancer cell lines demonstrated that this compound has cytotoxic effects, leading to apoptosis in certain types of cancer cells. This activity is likely mediated through the modulation of signaling pathways associated with cell survival.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders, indicating its potential role in therapeutic strategies for conditions such as diabetes and obesity.
Comparative Analysis
To understand the relative biological activity of this compound, it is essential to compare it with similar compounds. The following table summarizes some analogs and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Bromo-2-methylpyridine | Methyl group at position 2 | Exhibits different biological activity profiles |
| 4-Chloro-1-cyclopropylpyridin-2(1H)-one | Chlorine instead of bromine; cyclopropyl group | May show enhanced reactivity due to smaller ring size |
| 3-Bromo-5-(cyclobutyl)pyridine | Bromine at position 3; cyclobutyl substituent | Different spatial arrangement affecting interaction |
These analogs highlight how variations in substituents can significantly influence the biological activity and chemical behavior of pyridine derivatives.
属性
IUPAC Name |
4-bromo-1-cyclobutylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-5-11(9(12)6-7)8-2-1-3-8/h4-6,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXROMFXCPCLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














